{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene
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Overview
Description
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene is an organic compound that features a cyclohexane ring substituted with bromine, fluorine, and benzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene typically involves multiple steps, including halogenation and cyclization reactions. One common method involves the bromination of cyclohexane followed by the introduction of a fluorine atom and subsequent attachment of a benzene ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources. The cyclization and attachment of the benzene ring can be achieved through controlled reactions in industrial reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures, pressures, and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Chemistry
In chemistry, {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It may be investigated for its effects on biological systems and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes
Comparison with Similar Compounds
Similar Compounds
- {1-Bromo-2-[dibromo(methyl)cyclohexyl}benzene
- {1-Bromo-2-[fluoro(methyl)cyclohexyl}benzene
- {1-Bromo-2-[dibromo(fluoro)ethyl]cyclohexyl}benzene
Uniqueness
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene stands out due to the presence of both bromine and fluorine atoms, which impart unique reactivity and stability. The combination of these substituents with the cyclohexane and benzene rings makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
920264-99-9 |
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Molecular Formula |
C13H14Br3F |
Molecular Weight |
428.96 g/mol |
IUPAC Name |
[1-bromo-2-[dibromo(fluoro)methyl]cyclohexyl]benzene |
InChI |
InChI=1S/C13H14Br3F/c14-12(10-6-2-1-3-7-10)9-5-4-8-11(12)13(15,16)17/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
HDJXTUNPVFKWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(F)(Br)Br)(C2=CC=CC=C2)Br |
Origin of Product |
United States |
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